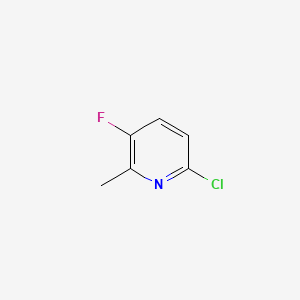








|
REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[C:6]([CH3:8])[C:5]([F:9])=[CH:4][CH:3]=1.O.[NH2:11][NH2:12]>C(O)(C)C>[F:9][C:5]1[C:6]([CH3:8])=[N:7][C:2]([NH:11][NH2:12])=[CH:3][CH:4]=1 |f:1.2|
|


|
Name
|
|
|
Quantity
|
4.7 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C(=N1)C)F
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)O
|
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
O.NN
|
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
O.NN
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
After the mixture was refluxed for 5 hrs
|
|
Duration
|
5 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction was refluxed for 3 days
|
|
Duration
|
3 d
|
|
Type
|
CONCENTRATION
|
|
Details
|
The mixture was then concentrated to dryness
|
|
Type
|
CUSTOM
|
|
Details
|
stored under high vacuum overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
CUSTOM
|
|
Details
|
This material was used without further purification
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
FC=1C(=NC(=CC1)NN)C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |